4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 2,4-dichloro-5-fluoropyrimidine as a starting material . This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired pyrrolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and fluorine) makes this compound susceptible to nucleophilic substitution reactions.
Cyclization Reactions: The formation of the pyrrolopyrimidine ring involves cyclization reactions, which are essential for constructing the core structure of the compound.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Nucleophiles: Such as amines and alcohols, which can participate in substitution reactions.
Catalysts: Palladium-based catalysts are often used in coupling reactions to form carbon-carbon bonds.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and facilitate reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyrrolopyrimidines with different functional groups.
Scientific Research Applications
4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is of interest for its potential as a kinase inhibitor, which could be useful in the development of new therapeutic agents for treating diseases such as cancer.
Material Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and other advanced materials.
Biological Research: Its ability to interact with specific biological targets makes it valuable for studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of various biological processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: A precursor used in the synthesis of the target compound.
2-Chloro-5-fluoropyrimidine: Another related compound with similar structural features.
Uniqueness
4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of fluorine atoms and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13ClF2N6 |
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Molecular Weight |
350.75 g/mol |
IUPAC Name |
4-chloro-5-fluoro-7-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H13ClF2N6/c16-13-12-11(18)7-24(14(12)22-8-21-13)10-1-3-23(4-2-10)15-19-5-9(17)6-20-15/h5-8,10H,1-4H2 |
InChI Key |
PGJLNRMFNAGQHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C=C(C3=C2N=CN=C3Cl)F)C4=NC=C(C=N4)F |
Origin of Product |
United States |
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